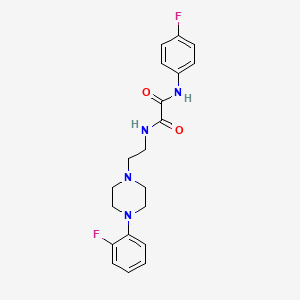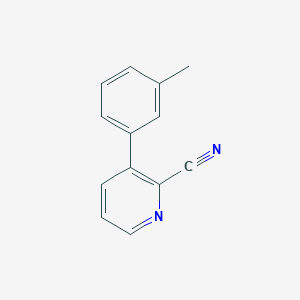
(5-Methylisoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylisoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Potential
(5-Methylisoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone derivatives have been synthesized and characterized, showing promising antibacterial and antifungal activities. These compounds, including similar isoxazole and pyrazole derivatives, have been tested against various bacterial strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, and fungal strains including T. viride, A. flavus, A. brasillansis, and C. albicans. The results suggest significant potential for these compounds in antimicrobial applications, with good activity profiles indicating their usefulness in developing new antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).
Antiproliferative Activity
Another area of application is the antiproliferative activity of related isoxazole compounds, where certain derivatives have been evaluated for their potential against cancer cell lines. This includes the synthesis of novel heterocycles that have shown promising results in inhibiting tumor growth and demonstrating cytotoxic effects on cancer cells. The structural characterization and biological evaluation of these compounds suggest their potential as therapeutic agents in cancer treatment, highlighting the versatility of isoxazole derivatives in medicinal chemistry (Prasad et al., 2018).
Anticonvulsant Properties
Research into isoxazole derivatives has also explored their use as anticonvulsant agents. Specific isoxazoline-linked compounds have been synthesized and tested for their efficacy in seizure models. These studies indicate that certain isoxazole derivatives can serve as effective sodium channel blockers, offering a new avenue for the development of anticonvulsant medications. The evaluation of these compounds in electroshock models has shown significant protective effects, suggesting their utility in treating seizure disorders (Malik & Khan, 2014).
Apoptotic Agents in Cancer Therapy
Isoxazolines, particularly those linked via piperazine to benzoisothiazoles, have been synthesized and assessed for their apoptotic activities in cancer therapy. These novel compounds have shown potent cytotoxic and antineoplastic activities, comparable to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein, indicating their potential as effective apoptotic agents in cancer treatment. Such findings underscore the therapeutic relevance of isoxazole derivatives in inducing apoptosis in malignant cells, thereby offering a strategic approach to cancer therapy (Byrappa et al., 2017).
Eigenschaften
IUPAC Name |
[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-11-17(20-25-13)19(24)22-9-7-21(8-10-22)18(23)16-12-15(16)14-5-3-2-4-6-14/h2-6,11,15-16H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASDPNXWDNIOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,6,7,8-tetramethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714312.png)




![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2714324.png)


![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2714327.png)
![3-oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2714328.png)
![N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2714329.png)
![4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)
![2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2714333.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)
